molecular formula C9H8N2O4 B2506869 3-Ethyl-6-nitro-1,3-benzoxazol-2-one CAS No. 32418-07-8

3-Ethyl-6-nitro-1,3-benzoxazol-2-one

Cat. No.: B2506869
CAS No.: 32418-07-8
M. Wt: 208.173
InChI Key: KASMUJRVIWHUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-nitro-1,3-benzoxazol-2-one: is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol It is a derivative of benzoxazole, characterized by the presence of an ethyl group at the third position and a nitro group at the sixth position on the benzoxazole ring

Scientific Research Applications

Chemistry:

3-Ethyl-6-nitro-1,3-benzoxazol-2-one is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine:

The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the manufacture of dyes, pigments, and other high-value products .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-Ethyl-6-nitro-1,3-benzoxazol-2-one” can be found on the product link .

Future Directions

As for future directions, benzoxazole derivatives have been studied for their in vitro antibacterial, antifungal, and anticancer activities . This suggests that “3-Ethyl-6-nitro-1,3-benzoxazol-2-one” and similar compounds could have potential applications in medical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethyl-6-nitro-1,3-benzoxazol-2-one typically involves the nitration of 3-ethylbenzoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-nitro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids. These interactions can lead to the inhibition of key biological processes, resulting in antimicrobial or therapeutic effects .

Comparison with Similar Compounds

  • 2-Ethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Ethyl-6-nitro-1,3-benzoxazole

Comparison:

Compared to other similar compounds, 3-Ethyl-6-nitro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring. The presence of the ethyl group at the third position and the nitro group at the sixth position imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

3-ethyl-6-nitro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-10-7-4-3-6(11(13)14)5-8(7)15-9(10)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASMUJRVIWHUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.